2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-bromobenzaldehyde with thiourea to form the thiazole ring, followed by acetylation to introduce the acetamide group . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and thiourea .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against bacterial and fungal species.
Medicine: Evaluated for its anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For its antimicrobial activity, it is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer applications, it may interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide
- 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide
- 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetamide
Uniqueness
2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-6-16-11(14-9)5-10(13)15/h1-4,6H,5H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOFEQQGBMPQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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